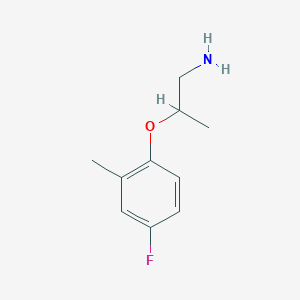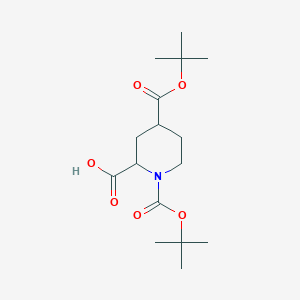
2-(4-Chloro-5-methylpyridin-3-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-5-methylpyridin-3-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 5-position, with an ethanamine group attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-5-methylpyridin-3-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-5-methylpyridine.
Nucleophilic Substitution: The 4-chloro-5-methylpyridine undergoes a nucleophilic substitution reaction with ethylenediamine under controlled conditions to introduce the ethanamine group at the 3-position.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the substituents, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Oxides or imines derived from the ethanamine group.
Reduction Products: Reduced derivatives of the pyridine ring or substituents.
Substitution Products: Various functionalized pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-5-methylpyridin-3-YL)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine group can form hydrogen bonds or ionic interactions with active sites, while the pyridine ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
2-(4-Chloro-3-methylpyridin-5-YL)ethanamine: Similar structure but with different substitution pattern.
2-(4-Bromo-5-methylpyridin-3-YL)ethanamine: Bromine instead of chlorine at the 4-position.
2-(4-Chloro-5-ethylpyridin-3-YL)ethanamine: Ethyl group instead of methyl at the 5-position.
Uniqueness: 2-(4-Chloro-5-methylpyridin-3-YL)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets. The presence of both chlorine and methyl groups on the pyridine ring provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(4-chloro-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-11-5-7(2-3-10)8(6)9/h4-5H,2-3,10H2,1H3 |
InChI Key |
MXDIVSKUQDWDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)

